

A Technical Guide to the Spectroscopic Data of 4-Bromomethylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-Bromomethylbenzenesulfonamide
Cat. No.:	B1282379

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromomethylbenzenesulfonamide**. It is intended for researchers, scientists, and professionals in the field of drug development. The document includes detailed experimental protocols and tabulated spectral data for ease of reference and comparison.

Chemical Structure

Systematic Name: 4-(Bromomethyl)benzene-1-sulfonamide Molecular Formula: C₇H₈BrNO₂S
Molecular Weight: 250.11 g/mol Structure:

Chemical structure of 4-Bromomethylbenzenesulfonamide

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Bromomethylbenzenesulfonamide**, summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.9 - 7.8	Doublet (d)	2H	Aromatic protons (ortho to SO_2NH_2)
~ 7.6 - 7.5	Doublet (d)	2H	Aromatic protons (ortho to CH_2Br)
~ 4.6	Singlet (s)	2H	$-\text{CH}_2\text{Br}$ protons
~ 7.4 (broad)	Singlet (s)	2H	$-\text{SO}_2\text{NH}_2$ protons

Note: Spectra are typically recorded in deuterated solvents like DMSO-d_6 or CDCl_3 . The chemical shift of the $-\text{NH}_2$ protons is concentration-dependent and may exchange with D_2O .

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 145	Quaternary Carbon ($\text{C-SO}_2\text{NH}_2$)
~ 140	Quaternary Carbon ($\text{C-CH}_2\text{Br}$)
~ 130	Aromatic CH (ortho to CH_2Br)
~ 126	Aromatic CH (ortho to SO_2NH_2)
~ 32	$-\text{CH}_2\text{Br}$ Carbon

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[3][4]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3350 - 3250	Medium	N-H stretching (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1600 - 1450	Medium	Aromatic C=C stretching
1350 - 1310	Strong	SO ₂ asymmetric stretching
1170 - 1150	Strong	SO ₂ symmetric stretching
~ 1220	Medium	C-N stretching
~ 690	Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[5][6]

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment of Fragment Ion
251 / 249	High	[M] ⁺ , Molecular ion peak (presence of Br isotopes, ~1:1 ratio)
170	High	[M - Br] ⁺ , Loss of bromine radical
155	Medium	[M - SO ₂ NH ₂] ⁺ , Loss of sulfonamide group
91	High	[C ₇ H ₇] ⁺ , Tropylium ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **4-Bromomethylbenzenesulfonamide** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[\[1\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[\[2\]](#)
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

IR Spectroscopy Protocol

- Sample Preparation (Solid Film): Dissolve a small amount (a few milligrams) of **4-Bromomethylbenzenesulfonamide** in a volatile solvent like acetone or methylene chloride.[\[7\]](#)
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[7\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry Protocol

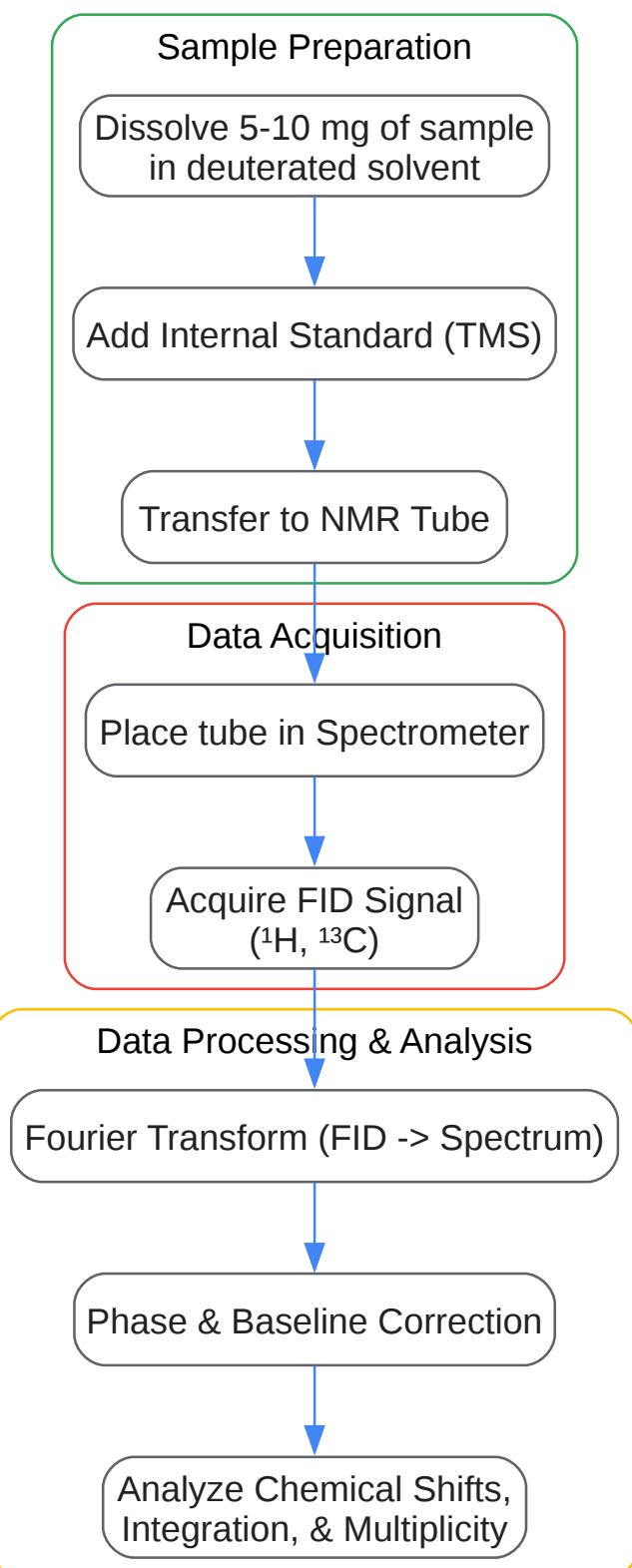
- Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[\[8\]](#)
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method that involves bombarding

the sample with high-energy electrons to form a radical cation.[5][9]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

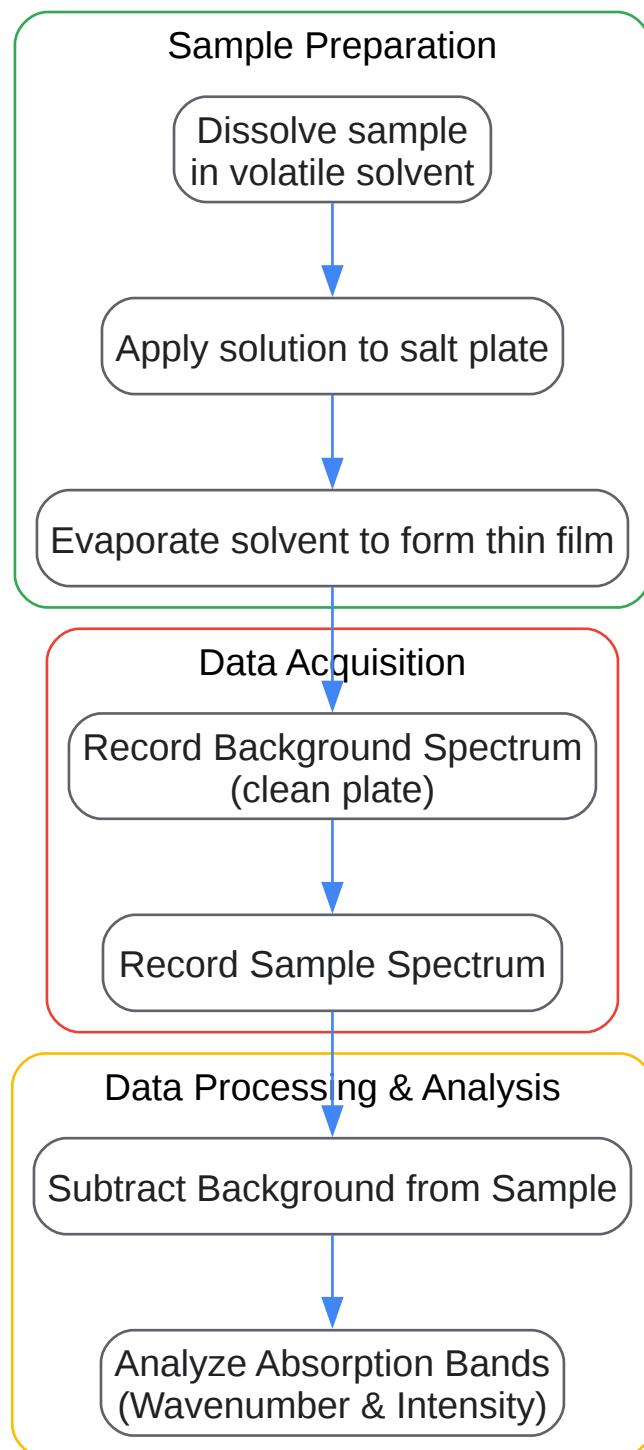
Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.



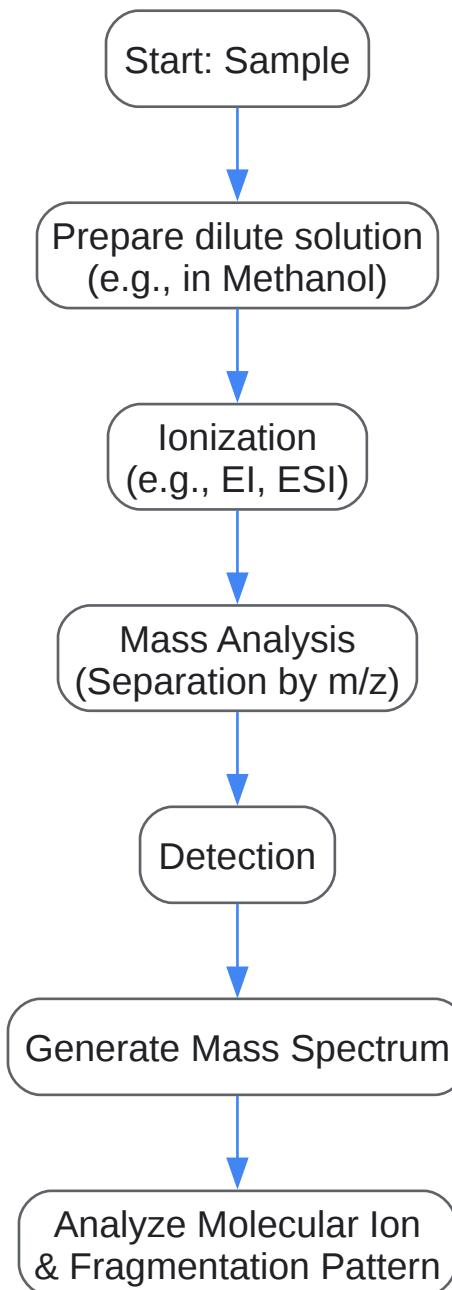
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Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: Generalized workflow for Infrared (IR) spectroscopy.



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Caption: Generalized workflow for Mass Spectrometry (MS).

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